molecular formula C19H21N5O4 B2955780 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-21-3

2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No. B2955780
CAS RN: 878423-21-3
M. Wt: 383.408
InChI Key: JIGVQUDMXAPSOE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .


Molecular Structure Analysis

The molecular structure of this compound would be complex, given the presence of multiple functional groups and rings. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the acetic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an acetic acid group could make the compound acidic .

Scientific Research Applications

Drug Development and Synthesis

The compound has potential applications in the synthesis of pharmaceutical drugs. For instance, similar compounds have been used in the development of effective synthetic routes for drugs like rilpivirine, which is used to treat HIV-1 . The optimization of synthetic procedures using less toxic reagents and solvents is a key area of research, and this compound could play a role in such advancements.

Chiral Separation Techniques

Chiral separation is crucial in the pharmaceutical industry to ensure the purity of enantiomers in drug synthesis. Compounds like AKOS000725312 can be used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), aiding in the separation of racemic mixtures .

Green Chemistry Applications

The compound’s derivatives could be synthesized using green chemistry principles, such as employing ionic liquids as environmentally friendly solvents. This approach aligns with the increasing demand for sustainable practices in chemical synthesis .

Heterocyclic Chemistry

Heterocyclic compounds are a fundamental part of many pharmaceuticals. The structure of AKOS000725312 suggests it could be a precursor in the synthesis of various heterocyclic compounds, which have a wide range of pharmacological activities .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many pyrimidine derivatives are used as pharmaceuticals, and their mechanisms of action often involve interactions with biological macromolecules .

Future Directions

The future directions for research involving this compound could be vast, given the wide range of applications of pyrimidine derivatives in fields such as medicinal chemistry .

properties

IUPAC Name

2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-11-7-12(2)9-13(8-11)22-5-4-6-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h7-9H,4-6,10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGVQUDMXAPSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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